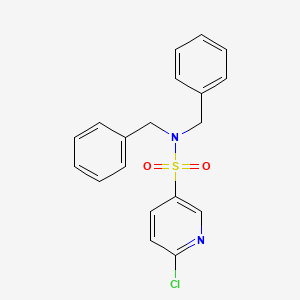
N,N-dibenzyl-6-chloropyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-6-chloropyridine-3-sulfonamide is a chemical compound with the molecular formula C19H17ClN2O2S . It has a molecular weight of 372.87 .
Molecular Structure Analysis
The molecular structure of N,N-dibenzyl-6-chloropyridine-3-sulfonamide consists of a pyridine ring substituted with a chlorine atom and a sulfonamide group at positions 6 and 3, respectively. The sulfonamide nitrogen is further substituted with two benzyl groups .Physical And Chemical Properties Analysis
N,N-dibenzyl-6-chloropyridine-3-sulfonamide is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition for Cancer Therapy A primary application of sulfonamide derivatives, including those related to N,N-dibenzyl-6-chloropyridine-3-sulfonamide, is in the inhibition of carbonic anhydrases. These enzymes are associated with various physiological functions and are particularly significant in tumor environments. Sulfonamide compounds have shown potent inhibitory activity against various carbonic anhydrase isozymes, including those expressed in tumors (CA IX). Such inhibitors have potential applications in cancer therapy due to their ability to selectively inhibit tumor-associated carbonic anhydrases without affecting the cytosolic isozymes significantly. For instance, studies have demonstrated that certain sulfonamides exhibit strong inhibitory effects on the membrane-bound, tumor-associated isozyme CA IX, making them candidates for selective cancer therapy applications (Casey et al., 2004); (Ilies et al., 2003).
Antitumor Screens and Gene Expression Analysis Further extending the scope of sulfonamide applications in scientific research, some derivatives have been evaluated in cell-based antitumor screens. These studies aim to identify compounds that can disrupt cancer cell growth through various mechanisms, including the inhibition of tubulin polymerization and cell cycle arrest. Such sulfonamide compounds have progressed to clinical trials, highlighting their potential as therapeutic agents against cancer. Gene expression analyses of these compounds provide insights into their mechanism of action and the cellular pathways they affect, facilitating the development of targeted cancer therapies (Owa et al., 2002).
Inhibition of Mild Steel Corrosion Sulfonamide derivatives also find applications in the field of materials science, particularly in corrosion inhibition. Certain sulfonamide compounds have been tested as inhibitors for mild steel corrosion in acidic media. These studies are crucial for the development of more effective corrosion inhibitors that can protect industrial infrastructure and machinery. The effectiveness of these compounds is often attributed to their ability to form protective films on metal surfaces, thereby reducing the rate of corrosion. Such applications demonstrate the versatility of sulfonamide derivatives beyond biomedicine (Sappani & Karthikeyan, 2014).
Mecanismo De Acción
While the specific mechanism of action for N,N-dibenzyl-6-chloropyridine-3-sulfonamide is not available, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase. This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Safety and Hazards
N,N-dibenzyl-6-chloropyridine-3-sulfonamide is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .
Propiedades
IUPAC Name |
N,N-dibenzyl-6-chloropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-19-12-11-18(13-21-19)25(23,24)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFRVJLBPHIPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

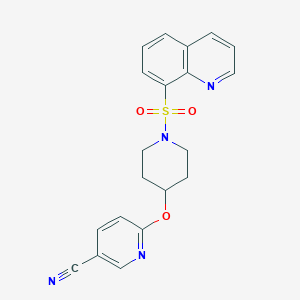
![3-((4-bromophenyl)sulfonyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2646024.png)
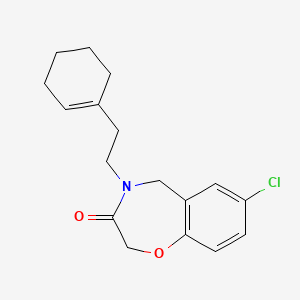
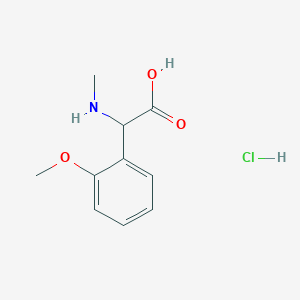
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2646029.png)
![2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2646031.png)
![1-(4-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2646032.png)

![1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol](/img/structure/B2646038.png)
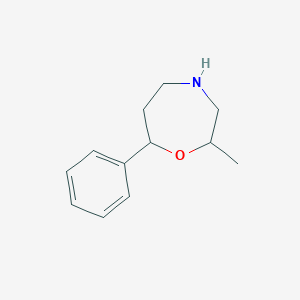
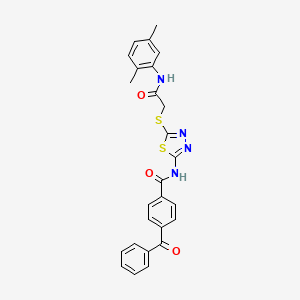
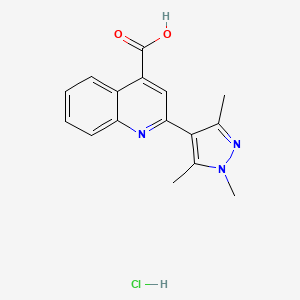

![(2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2646045.png)